molecular formula C11H14BrNO B6294628 4-Bromo-2-isopropyl-N-methylbenzamide CAS No. 2364584-85-8

4-Bromo-2-isopropyl-N-methylbenzamide

Cat. No.: B6294628
CAS No.: 2364584-85-8
M. Wt: 256.14 g/mol
InChI Key: IBDAHJNYIJZRCN-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the para position, an isopropyl group at the ortho position of the benzene ring, and a methyl-substituted amide group.

Properties

IUPAC Name

4-bromo-N-methyl-2-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDAHJNYIJZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-isopropyl-N-methylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route starts with the bromination of 2-isopropylbenzamide using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-2-isopropylbenzamide is then reacted with methylamine (CH3NH2) to form this compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-isopropyl-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-isopropyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding to enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below summarizes key structural differences between 4-Bromo-2-isopropyl-N-methylbenzamide and related compounds:

Compound Name Substituents on Benzene Ring Amide Group Substituents Molecular Formula Molecular Weight Key Structural Notes
This compound 4-Br, 2-isopropyl N-methyl C₁₁H₁₄BrNO 256.14* Moderate lipophilicity due to isopropyl and methyl groups
4-Bromo-2-ethoxy-N-isopropylbenzamide 4-Br, 2-ethoxy N-isopropyl C₁₂H₁₆BrNO₂ 286.16 Ethoxy enhances polarity but reduces membrane permeability
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br N-(2-nitrophenyl) C₁₃H₉BrN₂O₃ 329.13 Nitro group introduces strong electron-withdrawing effects, increasing reactivity in substitution reactions
4-{[(4-bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide 4-Br, 2-isopropyl, 5-methyl Phenoxyacetyl-linked benzamide C₁₉H₂₁BrN₂O₃ 405.29 Extended conjugation and bulkiness reduce solubility in aqueous media
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide 4-Br, 3-methyl N-(furan-2-ylmethyl) C₁₄H₁₃BrNO₂ 294.14 Furan moiety enhances potential for π-π stacking in biological targets

*Calculated based on analogous structures.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds with nitro groups (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) exhibit reduced electron density on the aromatic ring, favoring electrophilic substitution at specific positions . In contrast, ethoxy or isopropyl groups (electron-donating) increase ring electron density, altering reaction pathways.

Physicochemical Properties

  • Solubility : The ethoxy group in 4-Bromo-2-ethoxy-N-isopropylbenzamide improves water solubility compared to the methyl and isopropyl groups in the target compound .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) exhibit higher thermal stability due to resonance stabilization of the nitro group .
  • Crystallinity : X-ray studies of 4-Bromo-N-(2-nitrophenyl)benzamide reveal planar amide groups and intermolecular hydrogen bonding (N–H⋯O), which stabilize the crystal lattice .

Biological Activity

4-Bromo-2-isopropyl-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H14BrN. It features a bromine atom at the para position relative to the amide group and an isopropyl group at the ortho position. This unique structure contributes to its chemical properties and biological activities. The compound is typically synthesized as a white crystalline solid, exhibiting low solubility in water but high solubility in organic solvents.

Synthesis

The synthesis of this compound generally involves:

  • Bromination : A precursor compound undergoes bromination.
  • Amide Formation : The brominated product is reacted with an appropriate amine to form the amide.

Industrial synthesis may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in vitro, with mechanisms likely involving interaction with specific molecular targets such as enzymes and receptors.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MDA-MB-231 (TNBC)0.126
MCF-717.02
Non-cancer (MCF10A)Higher

The selectivity index of this compound indicates a significant differential effect on cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of the bromine atom and the amide group are critical for binding to enzymes and receptors, potentially modulating various biological pathways.

Further studies are required to elucidate these interactions fully and understand how they translate into therapeutic effects.

Case Studies and Research Findings

  • Cancer Research : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound resulted in significant inhibition of cell growth compared to controls. The compound also demonstrated a capacity to induce apoptosis in these cells, as indicated by increased levels of caspase activity .
  • Infection Models : Preliminary investigations into the compound's efficacy against parasitic infections have shown potential activity against Toxoplasma gondii and Plasmodium falciparum. Further research is needed to establish effective dosing regimens and potential side effects .

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